4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through the functionalization of preformed pyrrolidine rings, such as proline derivatives.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be attached via sulfonation reactions, typically using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic benefits, particularly in drug discovery for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide: Unique due to its specific combination of functional groups and potential biological activity.
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridazine Derivatives: Compounds with similar pyridazine rings but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrrolidine ring, a pyridazine ring, and a benzenesulfonamide group, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C20H19BrN4O2S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-bromo-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19BrN4O2S/c21-16-6-8-18(9-7-16)28(26,27)24-17-5-3-4-15(14-17)19-10-11-20(23-22-19)25-12-1-2-13-25/h3-11,14,24H,1-2,12-13H2 |
InChI Key |
GHGNJZQOHLJSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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